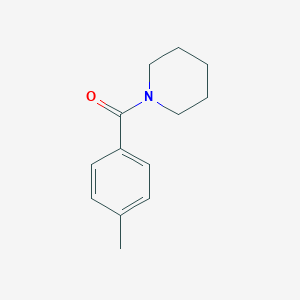
1-Ethoxy-3-isopropoxy-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-3-isopropoxy-2-propanol: is an organic compound with the molecular formula C8H18O3 . It is a colorless liquid with a mild, pleasant odor. This compound is part of the ether family and is known for its solubility in water and various organic solvents. It is used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For 1-Ethoxy-3-isopropoxy-2-propanol, the alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Acid-Catalyzed Dehydration: Another method involves the sulfuric-acid-catalyzed reaction of alcohols.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where the reactants are mixed and allowed to react over a period of time. The reaction conditions are carefully controlled to optimize yield and purity.
Continuous Process: For large-scale production, a continuous process may be used where reactants are continuously fed into the reactor, and products are continuously removed. This method is more efficient and can produce higher yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-Ethoxy-3-isopropoxy-2-propanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups. Common reagents include halides and tosylates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
Chemistry:
Solvent: Used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
Reagent: Employed as a reagent in various chemical reactions, including the synthesis of other ethers and alcohols.
Biology:
Biochemical Studies: Utilized in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine:
Pharmaceuticals: Used in the formulation of certain pharmaceutical products due to its solubility properties.
Industry:
Coatings and Paints: Used as a solvent in the production of coatings and paints.
Cleaning Agents: Employed in the formulation of industrial cleaning agents due to its ability to dissolve oils and greases.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-3-isopropoxy-2-propanol involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The ether group can participate in hydrogen bonding, which influences its reactivity and solubility. In biological systems, it can interact with enzymes and proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
1-Ethoxy-2-propanol: Similar in structure but differs in the position of the ether group.
1-Isopropoxy-2-propanol: Another similar compound with a different arrangement of the ether group.
Uniqueness:
Solubility: 1-Ethoxy-3-isopropoxy-2-propanol has unique solubility properties that make it suitable for specific industrial applications.
Reactivity: Its reactivity in chemical reactions is distinct due to the presence of both ethoxy and isopropoxy groups, which influence its behavior as a nucleophile or electrophile.
Propriétés
Numéro CAS |
13021-50-6 |
|---|---|
Formule moléculaire |
C8H18O3 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-ethoxy-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-4-10-5-8(9)6-11-7(2)3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
ZATQNAGGARBGCM-UHFFFAOYSA-N |
SMILES |
CCOCC(COC(C)C)O |
SMILES canonique |
CCOCC(COC(C)C)O |
| 13021-50-6 | |
Synonymes |
1-Ethoxy-3-isopropoxy-2-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)








